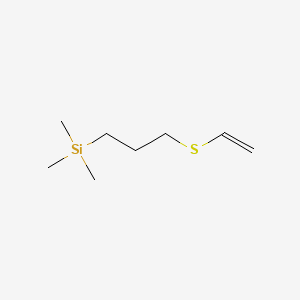
(3-Trimethylsilylpropyl) vinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyl)propyl(vinyl)sulfide is an organosilicon compound characterized by the presence of a trimethylsilyl group, a propyl chain, and a vinyl sulfide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)propyl(vinyl)sulfide typically involves the reaction of 3-(Trimethylsilyl)propyl chloride with sodium sulfide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(Trimethylsilyl)propyl(vinyl)sulfide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylsilyl)propyl(vinyl)sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the vinyl sulfide moiety to a thioether.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)propyl(vinyl)sulfide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the preparation of silicon-based materials with unique properties.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which 3-(Trimethylsilyl)propyl(vinyl)sulfide exerts its effects involves the interaction of the vinyl sulfide moiety with various molecular targets. The trimethylsilyl group can act as a protecting group, enhancing the stability of the compound during chemical reactions. The propyl chain provides flexibility, allowing the compound to interact with different molecular environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethylsilyl)propyl chloride: Similar in structure but lacks the vinyl sulfide moiety.
Vinyltrimethylsilane: Contains a vinyl group and a trimethylsilyl group but lacks the propyl chain and sulfide moiety.
3-(Trimethylsilyl)propylamine: Contains a propyl chain and a trimethylsilyl group but has an amine group instead of a vinyl sulfide moiety.
Uniqueness
3-(Trimethylsilyl)propyl(vinyl)sulfide is unique due to the combination of the trimethylsilyl group, propyl chain, and vinyl sulfide moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, materials science, and potentially in biology and medicine.
Eigenschaften
CAS-Nummer |
6984-29-8 |
|---|---|
Molekularformel |
C8H18SSi |
Molekulargewicht |
174.38 g/mol |
IUPAC-Name |
3-ethenylsulfanylpropyl(trimethyl)silane |
InChI |
InChI=1S/C8H18SSi/c1-5-9-7-6-8-10(2,3)4/h5H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
VXOAPUIMMKQAFU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCCSC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


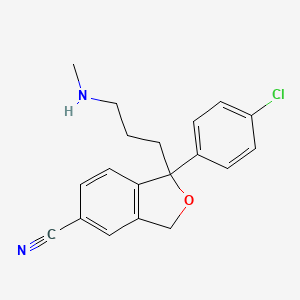
![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)
![5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13802923.png)
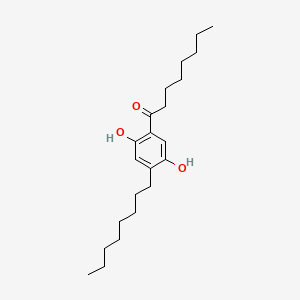
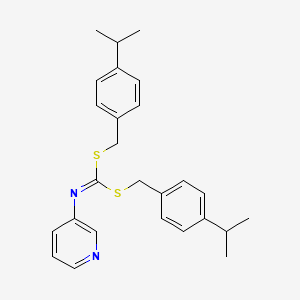
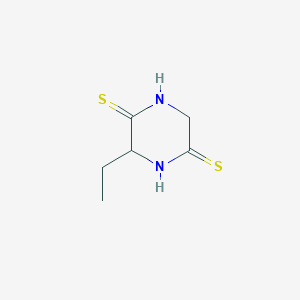
![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)
![tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)
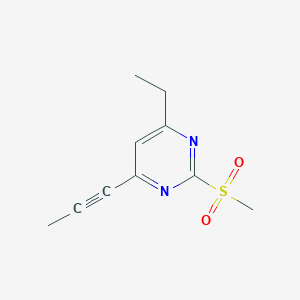
![[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid](/img/structure/B13802959.png)
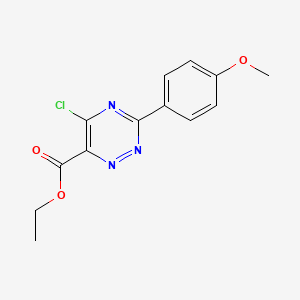
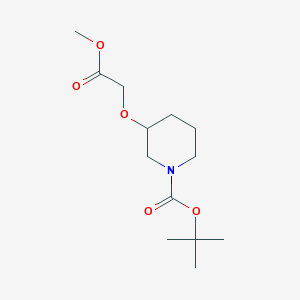
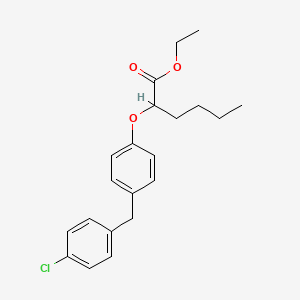
![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)
